![molecular formula C28H43N B12287210 4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline CAS No. 193350-81-1](/img/structure/B12287210.png)
4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Éthylhexyl)-N-[4-(2-éthylhexyl)phényl]aniline est un composé organique appartenant à la classe des dérivés de l'aniline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(2-Éthylhexyl)-N-[4-(2-éthylhexyl)phényl]aniline implique généralement la réaction de l'aniline avec le bromure de 2-éthylhexyle en présence d'une base telle que l'hydroxyde de sodium. La réaction est effectuée sous reflux pour assurer la conversion complète des matières premières en produit souhaité. Le mélange réactionnel est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie sur colonne afin d'obtenir le composé pur.
Méthodes de production industrielle
La production industrielle de la 4-(2-Éthylhexyl)-N-[4-(2-éthylhexyl)phényl]aniline suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et la réaction est effectuée dans de grands réacteurs. Le produit est ensuite purifié par des techniques de purification à l'échelle industrielle telles que la distillation ou la chromatographie à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(2-Éthylhexyl)-N-[4-(2-éthylhexyl)phényl]aniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés quinoniques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Le composé peut subir des réactions de substitution électrophile, en particulier sur les cycles phényles.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs tels que les halogènes ou les composés nitro en conditions acides.
Principaux produits formés
Oxydation : Dérivés quinoniques.
Réduction : Dérivés aminés.
Substitution : Dérivés halogénés ou nitrés.
Applications de la recherche scientifique
La 4-(2-Éthylhexyl)-N-[4-(2-éthylhexyl)phényl]aniline a une large gamme d'applications de recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagée pour son utilisation potentielle dans le développement de médicaments et comme intermédiaire pharmaceutique.
Industrie : Utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 4-(2-Éthylhexyl)-N-[4-(2-éthylhexyl)phényl]aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut interagir avec des enzymes et des récepteurs, conduisant à des changements dans les processus cellulaires. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-(4,6-Bis(4-((2-éthylhexyloxy)carbonyl)phénylamino)-1,3,5-triazin-2-ylamino)benzoïque
- Cinnamate de 2-éthylhexyle et de 4-méthoxy
Unicité
La 4-(2-Éthylhexyl)-N-[4-(2-éthylhexyl)phényl]aniline est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence de deux groupes éthylhexyle liés aux cycles phényles.
Propriétés
Numéro CAS |
193350-81-1 |
|---|---|
Formule moléculaire |
C28H43N |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
4-(2-ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline |
InChI |
InChI=1S/C28H43N/c1-5-9-11-23(7-3)21-25-13-17-27(18-14-25)29-28-19-15-26(16-20-28)22-24(8-4)12-10-6-2/h13-20,23-24,29H,5-12,21-22H2,1-4H3 |
Clé InChI |
DXTYEJLQHQHZSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1=CC=C(C=C1)NC2=CC=C(C=C2)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


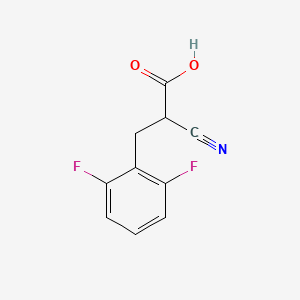
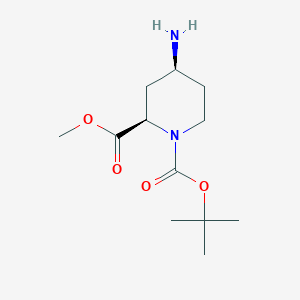
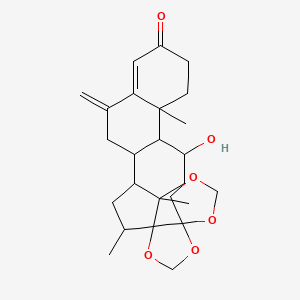
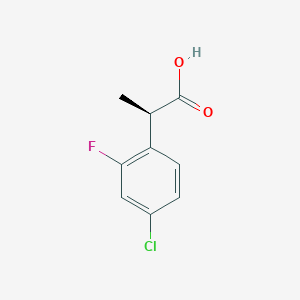
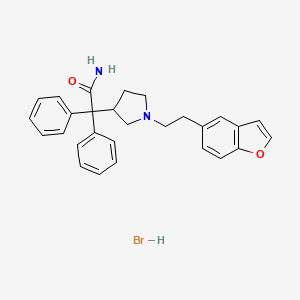
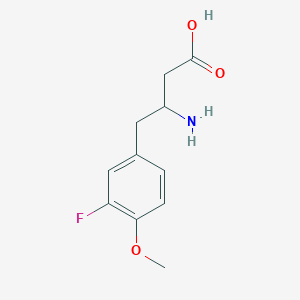
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
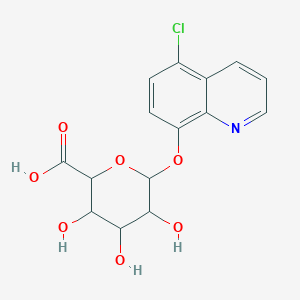

![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)
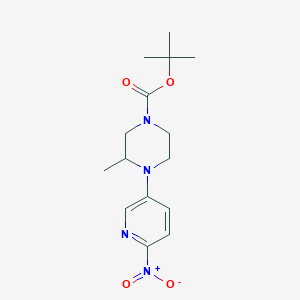
![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
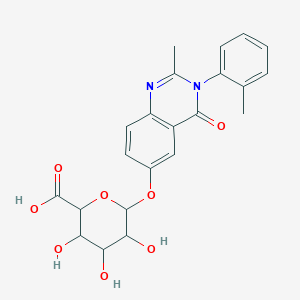
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
